molecular formula C8H16N2O2 B8673137 1,1-Dimethylethyl 3-pyrazolidinecarboxylate CAS No. 88767-25-3

1,1-Dimethylethyl 3-pyrazolidinecarboxylate

Cat. No.: B8673137
CAS No.: 88767-25-3
M. Wt: 172.22 g/mol
InChI Key: PBBMANKGIAFOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 3-pyrazolidinecarboxylate is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylethyl 3-pyrazolidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of tert-butyl hydrazine with an appropriate carbonyl compound can lead to the formation of the pyrazolidine ring . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3-pyrazolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing products, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl 3-pyrazolidinecarboxylate is unique due to its specific structure and the presence of the pyrazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

88767-25-3

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl pyrazolidine-3-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h6,9-10H,4-5H2,1-3H3

InChI Key

PBBMANKGIAFOFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1,1-Dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate (5.30 g, 12.03 mmol) was dissolved in methanol (100 mL) and 10% Pd/C (degussa type) (1.06 g, 0.996 mmol) was added. The mixture was stirred under a balloon of hydrogen for 60 min. LCMS showed clean deprotection. HCl in ether (6.02 mL, 12.03 mmol) was added, and the mixture was stirred 5 min. The catalyst was filtered off and the filtrate was evaporated, yielding 1,1-dimethylethyl 3-pyrazolidinecarboxylate.HCl (2.45 g, 11.74 mmol, 98% yield) as an orange solid.
Name
3-(1,1-Dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.06 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate (2.00 kg, 4.54 mol) in 10 L methanol was charged into a 20 L four-necked round-bottomed flask under N2 (gas). Then 200 g Pd/C (10%, 65% water) was added carefully to the mixture solution. H2 (gas) was introduced to exchange N2 (gas) three times. The mixture solution was allowed to react at 25° C. under 1 atm of H2 for 8 h until the starting material was consumed completely. N2 (gas) was introduced to remove excess H2 (gas). A filtration was performed to remove the catalyst. The filtrate can be used in the next step without further purification.
Name
3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
catalyst
Reaction Step Three

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